molecular formula C25H21BrN4O B5856461 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone

1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone

Cat. No. B5856461
M. Wt: 473.4 g/mol
InChI Key: HHGJLBLKALQRBC-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone, also known as MBPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazones, which are known for their diverse biological activities.

Scientific Research Applications

1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the pathogenesis of the disease. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions. In diabetes research, this compound has been shown to activate the AMP-activated protein kinase pathway, which is involved in glucose uptake and insulin sensitivity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in tumor growth and metastasis. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to form plaques in the brain and contribute to neuronal death. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity, which are important factors in the pathogenesis of the disease.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has several advantages for lab experiments, such as its high purity and stability, and its ability to inhibit various enzymes and signaling pathways. However, there are also some limitations to its use, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions is necessary to obtain reliable results.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone, such as exploring its potential therapeutic applications in other diseases, elucidating its mechanism of action, and optimizing its pharmacokinetic properties. In cancer research, this compound could be studied for its potential to overcome drug resistance and to inhibit metastasis. In Alzheimer's disease research, this compound could be studied for its potential to prevent neuronal death and to improve cognitive function. In diabetes research, this compound could be studied for its potential to prevent complications such as neuropathy and retinopathy. Additionally, the synthesis of analogues of this compound could be explored to optimize its pharmacokinetic properties and to improve its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone involves the reaction of 1-(4-methoxyphenyl)ethanone and 2-(4-bromophenyl)-6-phenyl-4-pyrimidinylhydrazine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained after purification through column chromatography. The yield of this compound can vary depending on the reaction conditions and the purity of the starting materials.

properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN4O/c1-17(18-10-14-22(31-2)15-11-18)29-30-24-16-23(19-6-4-3-5-7-19)27-25(28-24)20-8-12-21(26)13-9-20/h3-16H,1-2H3,(H,27,28,30)/b29-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGJLBLKALQRBC-STBIYBPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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